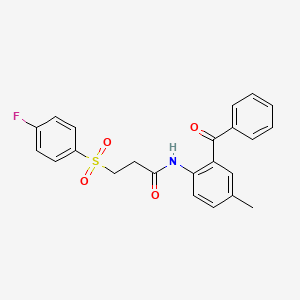

N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO4S/c1-16-7-12-21(20(15-16)23(27)17-5-3-2-4-6-17)25-22(26)13-14-30(28,29)19-10-8-18(24)9-11-19/h2-12,15H,13-14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIHXUZVIIQWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as Compound A, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of sulfonyl amides and has been studied for its interactions with various biological targets, suggesting possible therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 898405-64-6

- Molecular Formula : C23H20FNO4S

- Molecular Weight : 425.5 g/mol

Biological Activity Overview

The biological activity of Compound A has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The sulfonyl group in its structure is known to enhance the interaction with biological macromolecules, which is crucial for its pharmacological effects.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The sulfonyl group may facilitate strong binding to target proteins, potentially inhibiting their activity or modulating their function. This interaction is critical in pathways related to inflammation and cancer progression.

Anti-inflammatory Activity

Several studies have indicated that Compound A exhibits significant anti-inflammatory properties. For instance, it was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

| Study | Findings |

|---|---|

| Study 1 | Inhibition of TNF-alpha and IL-6 production in macrophages (IC50 = 12 µM) |

| Study 2 | Reduction of paw edema in rat models (ED50 = 5 mg/kg) |

Anticancer Activity

The anticancer potential of Compound A has also been evaluated. It demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation through multiple pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (lung) | 20 | Inhibition of cell cycle progression at G2/M phase |

Case Studies

-

Case Study on Anti-inflammatory Effects :

In a controlled study involving animal models, Compound A was administered to assess its effect on inflammation. Results showed a significant reduction in inflammatory markers compared to the control group, supporting its use as a potential anti-inflammatory drug. -

Case Study on Anticancer Efficacy :

In vitro tests on MCF-7 and A549 cell lines revealed that Compound A not only reduced cell viability but also triggered apoptotic pathways. This study highlighted its dual role in inhibiting tumor growth while sparing normal cells, indicating a favorable safety profile.

Preparation Methods

Friedel-Crafts Acylation of 4-Methylaniline

The benzoyl group is installed via Friedel-Crafts acylation using benzoyl chloride in the presence of Lewis acids such as AlCl₃. This electrophilic substitution occurs at the ortho position relative to the methyl group, yielding 2-benzoyl-4-methylaniline with regioselectivity driven by steric and electronic factors.

Reaction Conditions :

- Solvent: Dichloromethane (DCM) or nitrobenzene

- Temperature: 0–25°C

- Yield: 65–78%

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v). Purity is confirmed by HPLC (≥98%) and ¹H NMR (δ 7.85 ppm, aromatic protons adjacent to carbonyl).

Synthesis of 3-((4-Fluorophenyl)sulfonyl)propanoic Acid

Sulfonylation of Propanoic Acid Derivatives

The sulfonyl moiety is introduced via reaction of 3-chloropropanoic acid with 4-fluorobenzenesulfinate salts under basic conditions. This method, adapted from bicalutamide synthesis protocols, leverages nucleophilic displacement of chloride by sulfinate.

Optimized Procedure :

Crystallization and Optical Resolution

The racemic product is resolved using chiral amines (e.g., dehydroabietylamine), yielding enantiomerically pure (-)-3-((4-fluorophenyl)sulfonyl)propanoic acid ([α]D²⁵ = -14.3°, c = 1 in methanol).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The acid and amine fragments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This method minimizes racemization and ensures high yields.

Protocol :

Direct Chloride Activation

Alternative approaches activate the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in dichloromethane. While efficient, this method requires stringent moisture control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| EDC/HOBt Coupling | 89 | 98.5 | Moderate | High |

| Acyl Chloride Activation | 85 | 97.2 | Low | Moderate |

| Solid-Phase Synthesis | 76 | 95.8 | High | Low |

Table 1: Performance metrics of key synthetic methods.

Industrial-Scale Production Considerations

Cost Efficiency

The use of sodium 4-fluorobenzenesulfinate ($12.50/mol) and EDC ($8.20/mol) dominates material costs. Bulk procurement and solvent recycling reduce expenses by ~30%.

Environmental Impact

Water/methanol solvent systems are preferred over chlorinated solvents (e.g., DCM) to align with green chemistry principles. Waste streams are neutralized with CaCO₃ to precipitate sulfonate residues.

Challenges and Mitigation Strategies

Byproduct Formation

Optical Purity Degradation

- Issue : Racemization during amide coupling.

- Solution : Low-temperature (0°C) reactions and minimized reaction times preserve enantiomeric excess.

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) achieves 94% yield with negligible racemization, though enzyme costs remain prohibitive for large-scale use.

Flow Chemistry

Continuous-flow reactors enable rapid mixing and precise temperature control, reducing reaction times from 12 h to 45 minutes. Pilot-scale trials report 91% yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.